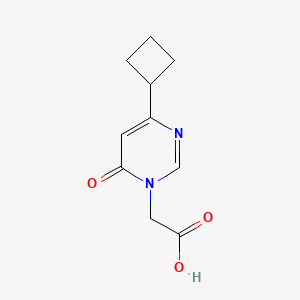
2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Descripción general
Descripción
2-(4-Cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as CBOPA, is an important organic compound that has been extensively studied in recent years due to its unique properties and potential applications. CBOPA is a cyclic carboxylic acid with a four-membered ring structure, which makes it a highly stable compound. It is believed to be an important intermediate in the synthesis of several other compounds, such as nucleosides, antibiotics, and polysaccharides. Furthermore, CBOPA has been found to have potential applications in the fields of pharmaceuticals, biochemistry, and medicine.
Aplicaciones Científicas De Investigación
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes, including those with acetic acid derivatives, have shown significant anticarcinogenicity and toxicity potential. These complexes' cytotoxic activity is influenced by the coordination positions at Sn (tin) and the stability of ligand-Sn bonds. The lipophilicity contributed by the organotin moiety enhances antitumor activity and cytotoxicity. For example, complexes exhibit notable cytotoxic activity against various cell lines, suggesting their potential in cancer treatment due to better IC50 values compared to conventional drugs like cisplatin. The role of alkyl/aryl groups attached to the tin atom is crucial, whereas ligands play a secondary role in determining the biological properties (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Pyrolysis of Polysaccharides
Research into the pyrolysis of polysaccharides, focusing on the effects of linkage types and inorganic additives on pyrolytic pathways, has implications for understanding chemical mechanisms involved in the formation of compounds like acetic acid. Such studies are essential for advancing knowledge on the thermal decomposition of natural and synthetic polymers, potentially impacting various scientific fields, including bioenergy and materials science (Ponder & Richards, 1994).
Physiology of Acetic Acid Bacteria
Acetic acid bacteria play a crucial role in the production of vinegar and fermented beverages like kombucha and kefir. These bacteria's unique metabolism, known as oxidative fermentation, allows the transformation of substrates into valuable products for the food and beverage industry. This comprehensive review of acetic acid bacteria's physiology emphasizes their importance in vinegar production and potential biotechnological applications, including vitamin C production (Lynch et al., 2019).
Bacterial Catabolism of Indole-3-Acetic Acid
The catabolism of indole-3-acetic acid (IAA) by bacteria involves gene clusters that enable the aerobic degradation of IAA into catechol and the anaerobic conversion to 2-aminobenzoyl-CoA. Understanding these pathways offers insights into how bacteria utilize IAA as a carbon, nitrogen, and energy source. This research has implications for biotechnology and agriculture, especially in developing strategies to manage IAA levels in plant and human health contexts (Laird, Flores, & Leveau, 2020).
Environmental Impact of Acetic Acid
Studies on the environmental presence and impact of acetic acid, including its role in acid rain and potential as an atmospheric contaminant, underscore the importance of understanding its ecological effects. Research in this area can inform environmental monitoring and pollution control strategies to mitigate acetic acid's impact on ecosystems and human health (Bastidas & La Iglesia, 2007).
Propiedades
IUPAC Name |
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-4-8(7-2-1-3-7)11-6-12(9)5-10(14)15/h4,6-7H,1-3,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKFFWHCQRVISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480886.png)
![1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480887.png)
![6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480891.png)
![6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480893.png)
![1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480894.png)
![1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480896.png)
![methyl 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480900.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)
![6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480904.png)
![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)
![1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480907.png)
![1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480908.png)
![3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480909.png)